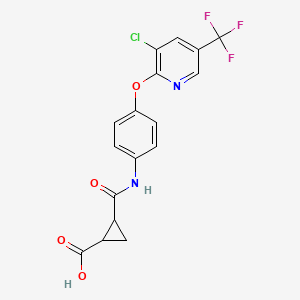
2-(N-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)carbamoyl)cyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(N-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)carbamoyl)cyclopropanecarboxylic acid is a complex organic compound. It has garnered attention due to its unique structural attributes and potential applications across various scientific fields. The trifluoromethyl and chloropyridyl groups contribute significantly to its distinctive chemical properties, making it a subject of intense research in medicinal chemistry and other disciplines.
準備方法
Synthetic Routes and Reaction Conditions: This compound is synthesized through a multistep process involving cyclopropanation and carbamoylation reactions. Key reagents include 3-chloro-5-(trifluoromethyl)pyridine, and 4-(hydroxyphenyl) carbamate, which undergoes a series of reactions under controlled temperature and pressure conditions to yield the final product. Catalysts and solvents like dichloromethane and triethylamine are often employed to optimize yield and purity.
Industrial Production Methods: Scaling up to industrial production necessitates the use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC). The precise control of reaction parameters ensures consistency in product quality, essential for its application in high-stakes fields like pharmaceuticals.
化学反応の分析
Types of Reactions:
Oxidation: This compound undergoes oxidation primarily at the carbamoyl group.
Reduction: The pyridyloxy group can be reduced under appropriate conditions, altering its electronic properties.
Substitution: Both nucleophilic and electrophilic substitutions occur at various sites on the molecule, influenced by the electronegativity of the trifluoromethyl and chloropyridyl groups.
Common Reagents and Conditions: Reagents like sodium borohydride for reduction and potassium permanganate for oxidation are typical. Solvents such as acetonitrile and methanol facilitate these reactions, which are often conducted at moderate temperatures (20-50°C).
Major Products Formed: The primary products from these reactions depend on the site and type of modification. For example, oxidation might lead to the formation of a nitroso derivative, while substitution could introduce a new functional group onto the aromatic ring.
科学的研究の応用
Chemistry: Its unique functional groups make it a valuable building block for synthesizing more complex molecules, particularly in the design of agrochemicals and novel materials.
Biology: Researchers use this compound to study enzyme inhibition, particularly those involved in the metabolism of xenobiotics.
Medicine: It's a lead compound in the development of drugs targeting specific pathways in diseases like cancer and autoimmune disorders due to its ability to modulate protein functions.
Industry: In industrial chemistry, it's used in the synthesis of advanced polymers and coatings, providing enhanced durability and resistance properties.
作用機序
Molecular Targets and Pathways: The compound's mechanism of action involves binding to specific enzymes or receptors, altering their activity. The trifluoromethyl group plays a crucial role in enhancing binding affinity and specificity. Pathways affected include those related to signal transduction and metabolic regulation.
類似化合物との比較
Similar Compounds: Other compounds like 2-(N-(4-(2-chloro-5-(trifluoromethyl)pyridyloxy)phenyl)carbamoyl)cyclopropanecarboxylic acid and 2-(N-(4-(2,5-dichlorophenyl)carbamoyl)cyclopropanecarboxylic acid share structural similarities but differ in their substituents.
Highlighting Uniqueness: The 3-chloro-5-(trifluoromethyl)-2-pyridyloxy group imparts unique electronic properties that enhance its reactivity and binding characteristics compared to its analogs.
There you have it—a thorough analysis of 2-(N-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)carbamoyl)cyclopropanecarboxylic acid. This compound stands out due to its structural intricacies and multifaceted applications across various scientific and industrial fields.
特性
IUPAC Name |
2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]carbamoyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N2O4/c18-13-5-8(17(19,20)21)7-22-15(13)27-10-3-1-9(2-4-10)23-14(24)11-6-12(11)16(25)26/h1-5,7,11-12H,6H2,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLCZDSXISGZQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)NC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
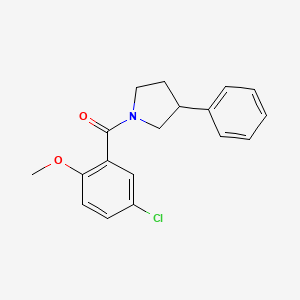
![N-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2448614.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2448615.png)
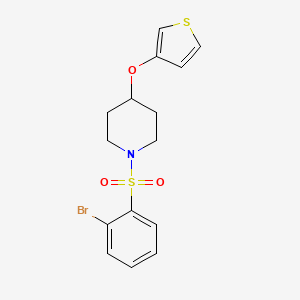
![8-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2448618.png)
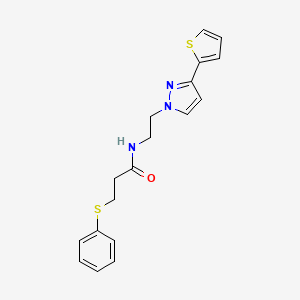
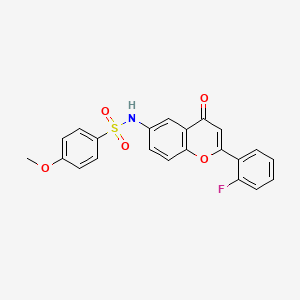
![N-(3-chlorophenyl)-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2448623.png)
![Methyl 5-[(3-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2448625.png)
![5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2448626.png)
![3H,4H-Pyrido[3,2-d][1,2,3]triazin-4-one](/img/structure/B2448627.png)
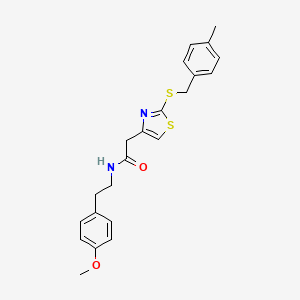
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2448631.png)
![N-(3-chloro-4-methylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2448635.png)
